molecular formula C13H21NO3 B2658297 tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate CAS No. 1418113-89-9

tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate

Cat. No. B2658297
CAS RN: 1418113-89-9
M. Wt: 239.315
InChI Key: FGAZTICMZUHRCA-NOZJJQNGSA-N
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Description

“tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate” is a chemical compound with the molecular formula C14H23NO3 . It has a molecular weight of 253.34 g/mol . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-7-9-10(15)14(4,5)11(9)16/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.34 g/mol and a formula of C14H23NO3 . It is a powder and is typically stored at 4°C .

Scientific Research Applications

Synthesis and Structural Characterization
The compound tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate is frequently explored within synthetic organic chemistry, particularly in the synthesis of cyclic amino acid esters and their derivatives. For example, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, through intramolecular lactonization, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis (Moriguchi et al., 2014). This research highlights the compound's structural complexity and the precision required in its synthesis.

Mechanistic Insights and Methodology Development
Significant research has been directed towards understanding the mechanisms underlying the synthesis of such compounds and developing novel methodologies for their preparation. Brock et al. (2012) described an asymmetric synthesis of the tropane alkaloid (+)-pseudococaine, showcasing a methodology that involves ring-closing iodoamination of tert-butyl cycloheptene carboxylates to yield 8-azabicyclo[3.2.1]octane scaffolds (Brock et al., 2012). This demonstrates the compound's role in synthesizing complex molecular architectures, including natural products and bioactive molecules.

Applications in Peptidomimetic Chemistry
Compounds like tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate also find applications in peptidomimetic chemistry. Mandal et al. (2005) reported an efficient synthesis of azabicyclo[X.Y.0]alkane amino acids, serving as rigid dipeptide mimetics. These compounds are valuable for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005). The use of such bicyclic structures helps in mimicking the three-dimensional structure of peptides, which is crucial for interacting with biological targets.

Environmental Considerations
In addition to synthetic applications, some research has touched upon environmental aspects related to compounds structurally similar to tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate. For instance, Suflita and Mormile (1993) examined the anaerobic biodegradation of gasoline oxygenates, including tert-butyl compounds, highlighting the importance of evaluating the environmental fate of such chemicals (Suflita & Mormile, 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10(15)9-7-5-6-8-13(9,14)4/h9H,5-8H2,1-4H3/t9-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAZTICMZUHRCA-NOZJJQNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C(=O)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC[C@@H]1C(=O)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate

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